Structural Differentiation: α,α-Geminal Dimethyl Substitution vs. Unsubstituted 4-Oxobutyric Acid Analog
The target compound (C16H22O3, MW 262.34) features a crucial α,α-geminal dimethyl group adjacent to the carboxylic acid. This contrasts with the direct structural analog 4-(4-tert-butylphenyl)-4-oxobutyric acid (CAS 35288-08-5, C14H18O3, MW 234.29), which lacks this gem-dimethyl substitution . The α,α-dimethyl motif imparts significant steric hindrance, which is known to reduce metabolic degradation via β-oxidation pathways and can alter the compound's conformational flexibility, a key design feature in the development of more stable analogs like gemfibrozil [1].
| Evidence Dimension | Steric hindrance at the alpha position of the carboxylic acid |
|---|---|
| Target Compound Data | Contains alpha,alpha-geminal dimethyl group (C16H22O3, MW 262.34) |
| Comparator Or Baseline | 4-(4-tert-butylphenyl)-4-oxobutyric acid (CAS 35288-08-5): lacks alpha-geminal dimethyl group (C14H18O3, MW 234.29) |
| Quantified Difference | Structural difference: presence vs. absence of gem-dimethyl substitution; +28.05 Da molecular weight difference |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature |
Why This Matters
This structural difference is critical for procurement decisions in medicinal chemistry, where sterically hindered carboxylic acids are often required as synthetic intermediates for drugs like Lifibrol [1].
- [1] INFONA. (n.d.). Lifibrol (K12.148): First member of a new class of hypolipidemic drugs? Retrieved from https://www.infona.pl View Source
